molecular formula C36H57NO2 B4626704 2,6-DI-TERT-BUTYL-4-({CYCLOHEXYL[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYL]AMINO}METHYL)PHENOL CAS No. 2301-85-1

2,6-DI-TERT-BUTYL-4-({CYCLOHEXYL[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYL]AMINO}METHYL)PHENOL

Cat. No.: B4626704
CAS No.: 2301-85-1
M. Wt: 535.8 g/mol
InChI Key: MINYVFNOQBOOID-UHFFFAOYSA-N
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Description

2,6-DI-TERT-BUTYL-4-({CYCLOHEXYL[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYL]AMINO}METHYL)PHENOL is a complex organic compound known for its significant antioxidant properties. It is a derivative of phenol and is widely used in various industrial applications due to its ability to inhibit oxidation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DI-TERT-BUTYL-4-({CYCLOHEXYL[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYL]AMINO}METHYL)PHENOL typically involves the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide . This method is efficient and widely used in industrial settings.

Industrial Production Methods

Industrial production of this compound involves large-scale Friedel-Crafts alkylation, ensuring high yield and purity. The reaction is carried out under controlled temperature and pressure conditions to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, forming various oxidized products.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride are often used.

    Substitution: Various halogenating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroperoxides, while reduction can produce alcohols.

Mechanism of Action

The compound acts as a terminating agent that suppresses autoxidation by converting peroxy radicals to hydroperoxides . This mechanism is similar to that of vitamin E, making it an effective antioxidant. The molecular targets include various free radicals, and the pathways involved are primarily related to oxidative stress reduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-DI-TERT-BUTYL-4-({CYCLOHEXYL[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYL]AMINO}METHYL)PHENOL is unique due to its complex structure, which provides enhanced stability and effectiveness as an antioxidant compared to simpler phenolic compounds.

Properties

IUPAC Name

2,6-ditert-butyl-4-[[cyclohexyl-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H57NO2/c1-33(2,3)27-18-24(19-28(31(27)38)34(4,5)6)22-37(26-16-14-13-15-17-26)23-25-20-29(35(7,8)9)32(39)30(21-25)36(10,11)12/h18-21,26,38-39H,13-17,22-23H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINYVFNOQBOOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H57NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2301-85-1
Record name Phenol, 4,4′-[(cyclohexylimino)bis(methylene)]bis[2,6-bis(1,1-dimethylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2301-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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